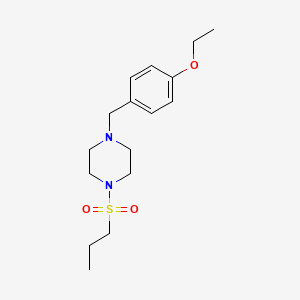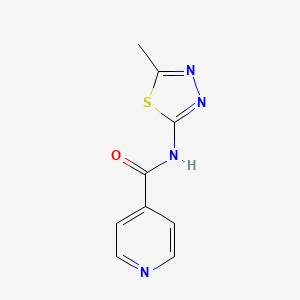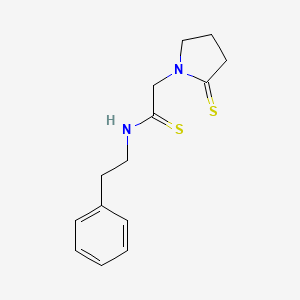![molecular formula C13H16FN5 B5668324 N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine, also known as FPh-TASD, is a novel and potent compound that has gained attention in the scientific community due to its potential therapeutic applications. FPh-TASD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of specific enzymes or proteins. For example, in the study by Wang et al. (2019), N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine was found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to have various biochemical and physiological effects. In the study by Wang et al. (2019), N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. Another study by Zhang et al. (2020) demonstrated that N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has an inhibitory effect on the growth and biofilm formation of Candida albicans. Additionally, N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to inhibit the replication of the influenza A virus (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine in lab experiments is its potent biological activity. N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has shown promising results in various scientific research applications, which makes it a valuable tool for studying the mechanisms of different biological processes. However, one of the limitations of using N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is its complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine. One of the potential areas of research is its potential use as an anticancer agent. Further studies are needed to understand the mechanisms of its antitumor activity and to evaluate its efficacy in vivo. Another potential area of research is its potential use as an antiviral and antifungal agent. Future studies may focus on the development of N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine derivatives with improved activity against specific viruses and fungi.
Conclusion
In conclusion, N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine is a novel and potent compound that has shown promising results in various scientific research applications. Its complex synthesis method may limit its availability for some researchers, but its potent biological activity makes it a valuable tool for studying the mechanisms of different biological processes. Further studies are needed to fully understand its mechanisms of action and to evaluate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,4-pentanedione in the presence of ammonium acetate to form 4-(4-fluorophenyl)-3-buten-2-one. The resulting product is then reacted with hydrazine hydrate to obtain 4-(4-fluorophenyl)-3-hydrazinyl-2-buten-1-one. The final step involves the reaction of 4-(4-fluorophenyl)-3-hydrazinyl-2-buten-1-one with 1,2,3,4-tetrahydroquinoline in the presence of acetic acid to form N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine.
Aplicaciones Científicas De Investigación
N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antiviral, and antifungal activities. In a study conducted by Wang et al. (2019), N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine was found to exhibit potent inhibitory effects on the proliferation of human hepatocellular carcinoma cells. Another study by Zhang et al. (2019) demonstrated that N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has antiviral activity against the influenza A virus. Additionally, N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to have antifungal activity against Candida albicans (Zhang et al., 2020).
Propiedades
IUPAC Name |
9-N-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-9-3-5-10(6-4-9)16-12-17-11(15)18-13(19-12)7-1-2-8-13/h3-6H,1-2,7-8H2,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGCEHLCCUPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(NC(=N2)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)



![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)
![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)